Mu-Opioid Receptor Binding Affinity: (-)-Cyclazocine vs. (+)-Cyclazocine Shows 1,020-Fold Difference
The (-)-enantiomer of cyclazocine [(-)-alpha-cyclazocine] binds the mu-opioid receptor with a KD of 0.48 nM, compared to (+)-alpha-cyclazocine which is 1,020-fold less potent [1]. This quantitative stereoselectivity data derives from competitive [3H]DAMGO binding studies in rat brain homogenates, demonstrating that opioid receptor pharmacology resides overwhelmingly in the (-)-enantiomer [1]. In contrast, the (+)-enantiomer acts as a kappa-agonist and mu-antagonist with an IC50 of 33.2 µM in Xenopus oocyte functional assays, representing a potency difference exceeding four orders of magnitude relative to (-)-cyclazocine at the mu receptor [2].
| Evidence Dimension | Mu-opioid receptor (MOR) binding affinity (KD) |
|---|---|
| Target Compound Data | KD = 0.48 nM for (-)-alpha-cyclazocine (equivalent to (-)-cyclazocine) [1] |
| Comparator Or Baseline | (+)-alpha-cyclazocine: 1,020-fold lower potency; (-)-beta-cyclazocine: 31-fold lower potency; (+)-beta-cyclazocine: 12,600-fold lower potency [1]; (+)-Cyclazocine functional IC50 = 33.2 µM at mu/kappa in Xenopus oocytes [2] |
| Quantified Difference | 1,020-fold greater MOR binding potency for (-)-cyclazocine vs. (+)-cyclazocine; functional IC50 difference > 4 orders of magnitude |
| Conditions | [3H]DAMGO competitive binding assay in rat brain homogenates; Scatchard analysis; GIRK channel functional assay in Xenopus oocytes co-expressing cloned opioid receptors |
Why This Matters
This data establishes that procurement of the incorrect enantiomer—or racemic mixture—introduces a >1,000-fold error in mu-opioid receptor pharmacology, making stereochemical identity a non-negotiable specification for any receptor binding or functional study.
- [1] Todd SL, Balster RL, Martin BR. Affinity of the enantiomers of alpha- and beta-cyclazocine for binding to the phencyclidine and mu opioid receptors. Life Sciences. 1990; 46(12): 895-901. doi:10.1016/0024-3205(90)90120-g. View Source
- [2] Kobayashi T, Ikeda K, Ichikawa T, Kumanishi T. Effects of sigma ligands on the cloned μ-, δ- and κ-opioid receptors co-expressed with G-protein-activated K+ (GIRK) channel in Xenopus oocytes. British Journal of Pharmacology. 1996; 119(1): 73-80. View Source
